Product packaging for Naphtho[1,2-c]thiophene(Cat. No.:CAS No. 232-81-5)

Naphtho[1,2-c]thiophene

Cat. No.: B14749731
CAS No.: 232-81-5
M. Wt: 184.26 g/mol
InChI Key: YPEFMQGGABUYFX-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Aromatic Heterocycle Research

The study of aromatic heterocyclic compounds, organic cyclic molecules containing atoms other than carbon within their rings, is a cornerstone of organic chemistry. researchgate.net These compounds, such as those containing sulfur, nitrogen, or oxygen, often exhibit unique chemical and physical properties due to the presence of the heteroatom. researchgate.net Thiophene (B33073) (C₄H₄S), a five-membered aromatic heterocycle containing a sulfur atom, has been a subject of intense research due to its resemblance to benzene (B151609) in some of its reactions and its importance as a building block in materials science and pharmaceuticals. wikipedia.org

The exploration of fused-ring systems, where two or more rings share an edge, represents a significant evolution in this field. Fusing thiophene rings with other aromatic systems, like benzene, leads to a class of compounds known as benzothiophenes and their more extended analogs, naphthothiophenes. These fused thiophenes are of great interest for their potential applications in organic electronics, including organic thin-film transistors (TFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics. researchgate.net The rigid, planar structure and extended π-conjugation of these molecules are key to their electronic properties. researchgate.net

Within this context, the synthesis and characterization of specific isomers, such as the naphtho[c]thiophenes, have been a focus of synthetic organic chemists. acs.org The development of novel synthetic routes, including photochemical cyclization, has enabled the creation of a wide array of functionally substituted fused thiophene derivatives. thieme-connect.comcapes.gov.br This continuous innovation in synthetic methodology allows for a deeper investigation into the structure-property relationships of these complex aromatic heterocycles.

Structural Diversity within Naphthothiophene Isomers and Fused Systems

Naphtho[1,2-c]thiophene Core Structure

This compound is a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) ring fused to a thiophene ring. nih.govnist.gov The fusion occurs at the 'c' face of the thiophene ring, specifically between the 1- and 2-positions of the naphthalene system. Its chemical formula is C₁₂H₈S. nih.govnist.gov The molecule is a planar system, a feature that facilitates π-electron delocalization across the entire fused-ring structure. This delocalization is a key factor in its aromatic character and its potential use in electronic materials.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₁₂H₈S nih.govnist.gov
Molecular Weight 184.26 g/mol nih.gov
IUPAC Name benzo[g] nist.govbenzothiole nih.gov

Isomeric Naphtho[1,2-b]thiophene (B13749340) and Naphtho[2,3-b]thiophene (B1219671)

In addition to the [1,2-c] fusion, other isomeric forms of naphthothiophene exist, primarily Naphtho[1,2-b]thiophene and Naphtho[2,3-b]thiophene. These isomers differ in the points of attachment between the naphthalene and thiophene rings.

Naphtho[1,2-b]thiophene features the fusion of the thiophene ring at its 'b' face to the 1- and 2-positions of the naphthalene core. nist.gov Like its [1,2-c] counterpart, it has the molecular formula C₁₂H₈S. nist.gov This isomer has been investigated for its potential in organic electronics and as a building block for biologically active molecules. ontosight.ai

Naphtho[2,3-b]thiophene involves the fusion of the thiophene 'b' face to the 2- and 3-positions of the naphthalene ring. nih.gov The synthesis of derivatives of this isomer, such as Naphtho[2,3-b]thiophene-4,9-diones, has been achieved through one-pot reactions from commercially available starting materials. acs.org

Table 2: Comparison of Naphthothiophene Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound C₁₂H₈S 184.26 232-81-5 nih.gov
Naphtho[1,2-b]thiophene C₁₂H₈S 184.257 234-41-3 nist.gov

Extended Fused Derivatives (e.g., Naphtho[1,2-c:5,6-c′]bisnih.govnist.govontosight.aithiadiazole)

The core naphthothiophene structure can be further extended by fusing additional heterocyclic rings, leading to complex polycyclic systems with tailored electronic properties. A notable example is the family of compounds derived from fusing thiadiazole rings to the naphthothiophene framework. Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. nih.gov

Naphtho[1,2-c:5,6-c′]bis nih.govnist.govresearchgate.netthiadiazole is a highly electron-deficient aromatic system. sigmaaldrich.com In this molecule, two nih.govnist.govresearchgate.netthiadiazole rings are fused to the naphthalene core at the [1,2-c] and [5,6-c'] positions. This extensive fusion and the presence of multiple nitrogen and sulfur atoms create a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a strong electron acceptor. researchgate.net Derivatives of this compound have been developed as precursors for high-performance n-type semiconducting polymers used in organic electronic devices. researchgate.net

Another related class includes derivatives of Naphtho[2,3-c] nih.govnist.govresearchgate.netthiadiazole , which have been synthesized and characterized for their light-emitting and charge-transporting properties. rsc.org The strategic placement of substituents on these extended fused systems allows for the fine-tuning of their emission color and charge carrier mobilities. rsc.org

Table 3: Examples of Extended Fused Naphthothiophene Derivatives

Compound Name Molecular Formula CAS Number
Naphtho[1,2-c:5,6-c′]bis nih.govnist.govresearchgate.netthiadiazole C₁₀H₄N₄S₂ 133546-47-1 sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8S B14749731 Naphtho[1,2-c]thiophene CAS No. 232-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

232-81-5

Molecular Formula

C12H8S

Molecular Weight

184.26 g/mol

IUPAC Name

benzo[g][2]benzothiole

InChI

InChI=1S/C12H8S/c1-2-4-11-9(3-1)5-6-10-7-13-8-12(10)11/h1-8H

InChI Key

YPEFMQGGABUYFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CSC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for Naphtho 1,2 C Thiophene and Its Derivatives

Cyclization and Annulation Strategies for Naphthothiophene Ring Formation

The construction of the naphtho[1,2-c]thiophene ring system is primarily achieved through cyclization and annulation reactions. These strategies involve the formation of one or both of the fused rings in a controlled manner to yield the desired isomer.

Photocyclization Reactions (e.g., of Styrylthiophenes)

Photocyclization of styrylthiophenes is a powerful method for synthesizing naphthothiophenes and their extended analogues, thiahelicenes. acs.org This reaction typically proceeds through the photochemical electrocyclic ring closure of a styrylthiophene precursor to form a dihydronaphthothiophene intermediate, which is then oxidized to the aromatic naphthothiophene. acs.org The starting styrylthiophenes can be synthesized via methods like the Wittig reaction. mdpi.com

The regiochemical outcome of the photocyclization is highly dependent on the position of the styryl group on the thiophene (B33073) ring. acs.orgnih.gov Theoretical and experimental studies have shown that the photocyclization of 2-styrylthiophene derivatives leads to the formation of naphtho[2,1-b]thiophene. nih.govnih.gov In contrast, 3-styrylthiophene (B428788) derivatives are precursors to naphtho[1,2-b]thiophene (B13749340). nih.gov However, the use of 3-styrylthiophenes in photocyclization has been less common. acs.orgnih.gov Time-dependent density functional theory (TDDFT) calculations have been instrumental in predicting the nature of the excited states and thus the regio- and stereochemical outcome of the reaction. acs.orgnih.gov For instance, in the synthesis of certain dithia researchgate.nethelicenes, theoretical calculations correctly predicted that only the naphtho[1,2-b]thiophene type of ring fusion was mechanistically feasible, a finding that was confirmed by experimental synthesis. nih.gov

PrecursorPredicted ProductExperimental Outcome
2-Styrylthiophene derivativeNaphtho[2,1-b]thiopheneNaphtho[2,1-b]thiophene
3-Styrylthiophene derivativeNaphtho[1,2-b]thiopheneNaphtho[1,2-b]thiophene

Table 1: Regiochemical outcome of the photocyclization of styrylthiophenes.

The photocyclization process involves a fast Z-E isomerization of the styrylthiophene precursor, followed by the key photochemical electrocyclic reaction. acs.org The stereochemistry of the resulting dihydronaphthothiophene intermediate is crucial in determining the final product. The stereochemical outcome of the ring closure can be elucidated through quantum mechanical methods, which provide insight into the excited-state intermediates. nih.gov For example, the synthesis of stereochemically well-defined 2- and 3-styrylthiophenes has allowed for the study of their UV-vis electronic spectra, which, when combined with theoretical simulations, reveals details about the photochemical reaction pathway. acs.orgnih.gov

Bradsher Cyclization and Intramolecular Friedel–Crafts Acylations

The Bradsher cyclization is a well-established method for the synthesis of polycyclic aromatic compounds, including naphthothiophenes. researchgate.netchemrxiv.orgchemrxiv.org This reaction typically involves the acid-catalyzed cyclodehydration of a suitable precursor. For the synthesis of naphtho[2,3-b]thiophene (B1219671), a common precursor is accessed through a copper-catalyzed cross-coupling reaction, which offers a more efficient alternative to traditional methods that require harsh conditions. chemrxiv.orgresearchgate.net The cyclization step itself can be mediated by reagents such as boron trifluoride etherate (BF3·OEt2) or polyphosphoric acid. chemrxiv.org

Intramolecular Friedel-Crafts acylation is another powerful tool for constructing cyclic ketones, which can be precursors to naphthothiophenes. masterorganicchemistry.comorganic-chemistry.org This reaction can be promoted by various Lewis or Brønsted acids. masterorganicchemistry.comnih.gov A notable development is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent and promoter for intramolecular Friedel-Crafts acylations, which can proceed without the need for additional catalysts. nih.govcolab.ws These reactions are useful for forming five-, six-, and seven-membered rings. masterorganicchemistry.com

Metal-Free Double SO2 Insertion and Multicomponent Bicyclization Cascades

Recent advancements in synthetic methodology have led to the development of metal- and base-free cascade reactions for the synthesis of complex heterocyclic systems. One such example is the sulfonylation-cyclization of 1,5-dienes with aryldiazonium salts and a sulfur dioxide surrogate, which provides access to sulfonylated pyrrolinones. nih.govrsc.org While not directly applied to this compound in the provided context, this type of multicomponent cascade reaction, involving the insertion of small molecules like SO2, represents a promising strategy for constructing complex sulfur-containing heterocycles under mild conditions. nih.gov

Condensation Reactions for Thiophene Ring Formation

The formation of the thiophene ring itself is a key step in many synthetic routes to naphthothiophenes. Various condensation reactions are employed for this purpose. The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide to form the thiophene ring. pharmaguideline.comwikipedia.org Another important method is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield 2-aminothiophenes. pharmaguideline.comderpharmachemica.com Condensation of thiophene with ketones in the presence of strong acid can lead to styrylthiophenes, which are precursors for photocyclization reactions. rsc.org Furthermore, the reaction of 2-(R-ethynyl)-1,4-naphthoquinones with sodium thiosulfate (B1220275) (Na2S2O3) provides a one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones through a process involving C–H sulfuration and cyclization. acs.org

Thienannulation of Electron-Deficient Rings (e.g., Microwave-Assisted)

Thienannulation, the formation of a thiophene ring fused to an existing ring system, is a powerful strategy for constructing naphthothiophenes. Microwave-assisted synthesis has emerged as a particularly effective technique, offering rapid reaction times and often higher yields compared to conventional heating methods. researchgate.net This approach is especially valuable for the synthesis of complex heterocyclic systems. researchgate.netresearchgate.net

A notable example involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base, such as triethylamine, in a high-boiling solvent like DMSO. Under microwave irradiation at 130 °C, this reaction provides rapid access to 3-aminobenzo[b]thiophenes, which are key precursors for more complex fused systems. This method has been successfully applied to the synthesis of various biologically active scaffolds.

The application of microwave irradiation can significantly accelerate the rate of reaction, reducing reaction times from hours to minutes and in some cases, leading to substantially higher yields. researchgate.net This efficiency is a considerable advantage in the synthesis of complex molecules.

Table 1: Microwave-Assisted Thienannulation for Thiophene Synthesis

ReactantsCatalyst/ReagentsSolventConditionsProductYield (%)
2-Thiophenecarboxaldehyde, Nitromethanebeta-Alanine-Microwave Irradiation2-(2-Nitroethenyl)thiopheneIncreased yield compared to conventional methods
2-halobenzonitriles, methyl thioglycolateTriethylamineDMSO130 °C, Microwave3-Aminobenzo[b]thiophenes58-96

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are extensively used for the synthesis and functionalization of the this compound core.

Stille Cross-Copolymerization for Polymer Synthesis

The Stille cross-coupling reaction, which involves the coupling of an organostannane with an organic halide catalyzed by a palladium complex, is a versatile method for polymer synthesis. wiley-vch.de This reaction is particularly well-suited for the preparation of conjugated polymers due to its tolerance of a wide range of functional groups and typically high yields. wiley-vch.de

Microwave-assisted Stille-type cross-coupling reactions have been successfully employed in the synthesis of thiophene-containing copolymers. For instance, thiophene–naphthylene–thiophene-based step-ladder copolymers have been synthesized using this methodology, followed by a polymer-analogous cyclization reaction. uc.pt This approach allows for the creation of well-defined, solution-processable materials with tunable optical and electronic properties. uc.pt The synthesis of donor-acceptor copolymers based on naphthobistriazole and benzodithiophene has also been achieved, yielding materials with wide bandgaps suitable for applications in polymer solar cells and field-effect transistors. nycu.edu.tw

Table 2: Stille Cross-Copolymerization for Thiophene-Based Polymers

Monomer 1Monomer 2Catalyst SystemConditionsPolymer
Thiophene-based organodistannaneNaphthylene-based dihalidePalladium catalystMicrowave-assistedThiophene–naphthylene–thiophene step-ladder copolymer
Benzodithiophene (donor)Naphthobistriazole (acceptor)Not specifiedNot specifiedPBDTNTz1, PBDTNTz2

Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the introduction of alkynyl groups onto the this compound scaffold. wikipedia.org This reaction is highly valued for its mild reaction conditions and broad substrate scope. wikipedia.orglibretexts.org

The classic Sonogashira reaction employs a copper(I) co-catalyst, though copper-free variations have been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org The reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials. libretexts.org For instance, the coupling of 2-iodothiophene (B115884) with a protected terminal alkyne, followed by deprotection and a subsequent click reaction, provides a versatile route to functionalized thiophene derivatives. thieme-connect.de A facile method for the synthesis of substituted thiophenes has been described using a Pd/C-mediated Sonogashira coupling of iodothiophene with terminal alkynes in water. nih.gov

Table 3: Sonogashira Coupling for Functionalization of Thiophenes

Aryl HalideAlkyneCatalyst SystemBase/SolventProduct
IodothiopheneTerminal alkynesPd/C-CuI-PPh3WaterAcetylenic thiophenes
2-IodothiopheneProtected terminal alkynePalladium catalyst, Copper(I) co-catalystAmine base4-Aryl-1,2,3-triazoles (after subsequent steps)
Aryl or Vinyl HalideTerminal AlkynePalladium(0) catalyst, Copper(I) co-catalystAmineConjugated enynes and arylalkynes

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl amines. This reaction has been successfully applied to the amination of thiophene derivatives, allowing for the introduction of nitrogen-containing functional groups onto the this compound core.

The reaction of bromobenzenes with aminobenzo[b]thiophenes, using a palladium acetate/Xantphos catalyst system, yields di(hetero)arylamines in moderate to high yields. researchgate.net This method avoids the need to pre-functionalize the aminothiophene, streamlining the synthetic process. The development of well-defined N-heterocyclic carbene/palladium(II) precatalysts has further expanded the scope of this reaction to include less reactive aryl tosylates. nih.gov Furthermore, modular and generic methods have been developed for the Buchwald-Hartwig amination of relatively unreactive aryl esters and chlorides, showcasing the versatility of this catalytic system. rsc.org

Table 4: Buchwald-Hartwig Amination of Thiophene Derivatives

Thiophene DerivativeAmineCatalyst SystemBase/SolventProduct
Methyl 3-aminobenzo[b]thiophene-2-carboxylatesBromobenzenesPd(OAc)2, XantphosCs2CO3, DioxaneDi(hetero)arylamines
(Hetero)Aryl TosylatesAmines/AnilinesPd-NHC system (Pd-PEPPSI precatalyst)Not specifiedCross-coupled amines/anilines
Aryl Esters/ChloridesAminesDianisole-decorated Pd–NHC complexNot specifiedAmides/Amines

Copper-Catalyzed Ullmann-Type C(aryl)–S Bond Formation

The Ullmann condensation, traditionally a copper-promoted reaction for the formation of diaryl ethers, has been adapted for the synthesis of C(aryl)-S bonds. This methodology is crucial for constructing the thiophene ring in this compound and for its subsequent functionalization.

The "classic" Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a thiol or thiophenol. organic-chemistry.org Modern variations of this reaction often utilize catalytic amounts of copper and can proceed under milder conditions. For instance, the O-arylation of phenols with aryl iodides and bromides can be achieved under mild conditions using picolinic acid as a ligand for copper. nih.gov While this example focuses on C-O bond formation, the principles are readily extended to C-S bond formation. The reaction mechanism is believed to involve a Cu(I) active species that undergoes oxidative addition with the aryl halide. organic-chemistry.org

Table 5: Copper-Catalyzed Ullmann-Type Reactions

Reactant 1Reactant 2Catalyst/ReagentsConditionsProduct
Aryl HalideThiol/ThiophenolCopper catalystElevated temperaturesDiaryl sulfide
PhenolAryl Iodide/BromideCuI, Picolinic acidK3PO4, DMSODiaryl ether

Direct Arylation Strategies

Direct arylation is an increasingly important synthetic strategy that involves the formation of a C-C bond between two C-H bonds, or a C-H bond and a C-X bond, catalyzed by a transition metal, typically palladium. This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require the pre-functionalization of one of the coupling partners. core.ac.uk

The direct arylation of thiophenes has been extensively studied, with methods developed for the selective functionalization at both the α- and β-positions. rsc.orgnih.gov For the β-arylation of thiophenes, which is generally more challenging, specific catalytic systems have been developed that operate under mild, room-temperature conditions. nih.gov The direct 2-arylation of thiophene can be achieved with low loadings of a phosphine-free palladium catalyst. researchgate.net These strategies have also been applied to the synthesis of complex, π-extended polycyclic heteroaromatics. rsc.org The use of flow chemistry has been shown to improve the efficiency and scalability of direct arylation reactions of thiophenes. core.ac.uk

Table 6: Direct Arylation of Thiophenes

Thiophene DerivativeArylating AgentCatalyst SystemConditionsProduct
ThiopheneAryl Bromide0.2 mol% Pd(OAc)2Base, High Temperature2-Arylthiophene
Thiophene/Benzo[b]thiopheneIodoarenePalladium catalystRoom Temperatureβ-Arylthiophene
2-(2-Bromoaryl)thiophenesHeteroarenesPalladium catalystNot specifiedβ-Heteroarylated 2-arylthiophene
Thiophene derivativesAromatic bromidesPalladium acetate, Pivalic acid140 °C, Flow reactorHeteroaromatic biaryls

Functionalization and Derivatization Routes

The strategic functionalization of the this compound core is essential for tuning its physicochemical properties. Key routes include halogenation, the introduction of side chains, and oxidation of the sulfur atom.

Halogenation (e.g., Fluorination, Bromination)

Halogenation provides critical intermediates for further cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Bromination: The electrophilic bromination of thiophene and its fused-ring analogues is a well-established and efficient transformation. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, offering a safer and more selective alternative to liquid bromine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While direct bromination studies on the parent this compound are not extensively detailed, methodologies applied to closely related isomers like benzo[b]thiophenes provide a clear precedent. For instance, the regioselective bromination of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile (B52724) at room temperature proceeds with near-quantitative yield, highlighting the high reactivity of the thiophene ring in these fused systems. tcichemicals.com This method selectively installs a bromine atom at the 3-position, a position analogous to the reactive sites on the thiophene moiety of this compound. Such reactions typically proceed rapidly and offer high yields with straightforward purification. tcichemicals.com

SubstrateReagentSolventConditionsProductYield
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT, 30 min3-Bromo-2-methylbenzo[b]thiophene99%

Fluorination: The introduction of fluorine atoms can profoundly alter the electronic properties, stability, and intermolecular interactions of organic semiconductors. Direct electrophilic fluorination of aromatic systems is challenging due to the high reactivity of elemental fluorine. youtube.com Modern methods utilize electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF4), which are safer to handle and provide a source of "F+". youtube.com While specific examples of the direct fluorination of this compound are scarce, the fluorination of thiophene-containing polymers has been shown to effectively lower molecular energy levels and enhance material performance in electronic devices. rsc.org This strategy is considered a viable approach for modifying the properties of this compound derivatives. tcichemicals.com

Introduction of Side Chains (e.g., Alkyl, Alkylthio)

The attachment of side chains, such as alkyl and alkylthio groups, is a primary strategy for controlling the solubility, morphology, and electronic characteristics of naphthothiophene-based materials.

Alkyl Chains: Alkyl groups are typically introduced via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, using pre-halogenated naphthothiophene intermediates. The alkylation of amines and alcohols with alkyl halides is a fundamental organic reaction, and similar principles can be applied to the functionalization of heterocyclic systems, often requiring specific catalysts or conditions to proceed efficiently. rsc.orgacsgcipr.org

Alkylthio Chains: The incorporation of sulfur-containing side chains, or alkylthiolation, can significantly influence the electronic structure and intermolecular packing of the parent molecule. General methods for the S-alkylation of thiols, for instance using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, provide a pathway to thioethers in high yields. researchgate.net Another effective approach for creating aryl-sulfur bonds involves the simultaneous diazotization of aromatic amines and nucleophilic displacement with a thiol, a method that is broadly applicable and tolerates various functional groups. researchgate.net These established synthetic protocols for forming thioethers are applicable to the derivatization of a suitably functionalized this compound precursor.

Oxidation to Sulfone Derivatives (e.g., this compound 2,2-dioxides)

Oxidation of the sulfur atom to a sulfone group dramatically alters the geometry and electronic nature of the thiophene ring, transforming it from an electron-rich moiety to a potent electron-withdrawing group. This conversion provides access to materials with unique photophysical properties and potential applications as electron acceptors.

A novel and highly effective method for the direct synthesis of functionalized this compound 2,2-dioxides has been developed. This metal-free approach involves a double SO₂ insertion and multicomponent bicyclization cascade. researchgate.net The reaction utilizes readily available benzene-linked 1,7-diynes, aryldiazonium tetrafluoroborates, and a DABCO-bis(sulfur dioxide) adduct. This process proceeds under redox-neutral conditions and assembles the complex dual sulfone-containing heterocyclic system in a single operation with good yields and high diastereoselectivity. researchgate.net The yields for a variety of substituted derivatives produced via this method range from 43% to 72%. researchgate.net

ReactantsReagentConditionsProduct ClassYield Range
Benzene-linked 1,7-diynes, Aryldiazonium tetrafluoroboratesDABCO·(SO₂)₂Redox-neutralFunctionalized this compound 2,2-dioxides43-72%

Scalable Synthesis and Efficiency Metrics

The transition from laboratory-scale synthesis to large-scale production is a critical challenge in chemical manufacturing. For high-value organic materials like this compound derivatives, ensuring that synthetic routes are efficient, cost-effective, and environmentally sustainable is paramount. This is often evaluated using "green chemistry metrics."

A key metric adopted by the pharmaceutical industry is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (reactants, reagents, solvents, workup chemicals) used in a process to the mass of the final isolated product. acsgcipr.orgresearchgate.netchem-station.comacsgcipr.org An ideal process would have a PMI of 1, meaning only the reactants are converted into the product with no waste. In practice, values are much higher, but minimizing PMI is a primary goal in process development. Other metrics include the E-Factor (Environmental Factor), which is similar to PMI but subtracts the mass of the product from the total mass of waste.

Mechanistic Investigations and Chemical Reactivity of Naphthothiophene Systems

Photochemical Reaction Pathways

The absorption of ultraviolet light by naphthothiophene systems initiates a cascade of photophysical and photochemical processes. The fate of the excited molecule is dictated by several competing pathways, including electron transfer, intersystem crossing to the triplet manifold, and internal conversion. These pathways are highly dependent on the molecular structure, solvent environment, and the presence of other reactive species.

Photoinduced Electron Transfer Processes

In systems where Naphtho[1,2-c]thiophene is linked to an electron-accepting moiety, photoinduced electron transfer (PET) can be a dominant deactivation pathway for the excited state. Upon photoexcitation, an electron is transferred from the electron-rich naphthothiophene donor to the acceptor, creating a charge-separated state.

For instance, in studies of linear thiophene (B33073) oligomers end-capped with naphthalene (B1677914) diimide (NDI) acceptors, excitation leads to rapid PET. nih.govresearchgate.net The fluorescence of these systems is almost entirely quenched, indicating that the PET process is extremely efficient and occurs on a timescale faster than fluorescence decay. nih.gov The general mechanism can be represented as:

D-A + hν → D*-A → D⁺•-A⁻•

Here, D represents the naphthothiophene donor and A is the acceptor. The process is often followed by a rapid charge recombination, returning the system to the ground state. nih.govresearchgate.net The rates of both the forward electron transfer and the charge recombination can be exceedingly fast, often occurring on the order of k > 10¹¹ s⁻¹, particularly when the reactions are nearly activationless. nih.govresearchgate.net The thermodynamics of these processes are governed by the oxidation potential of the naphthothiophene, the reduction potential of the acceptor, and the excited state energy of the donor.

Triplet Excited State Chemistry and Energy Transfer Dynamics

Following photoexcitation to the singlet excited state (S₁), naphthothiophene systems can undergo intersystem crossing (ISC) to populate the corresponding triplet excited state (T₁). This process is crucial as it opens up reaction pathways not accessible from the singlet state. The efficiency of ISC is influenced by factors such as the presence of heavy atoms and specific structural motifs that promote spin-orbit coupling.

Studies on related phenylthiophene compounds show that structural relaxation on the S₁ potential energy surface occurs within approximately 100 femtoseconds, followed by efficient intersystem crossing to the triplet manifold on a picosecond timescale. rsc.org For example, the ISC rate for 2-phenylthiophene is on the order of 102 ± 5 ps. rsc.org

Once formed, the triplet state can act as an energy donor in energy transfer processes if a suitable acceptor with a lower triplet energy is present. This dynamic is critical in photosensitization reactions. The triplet energy (ET) of the naphthothiophene core is a key parameter determining the feasibility and direction of energy transfer. The process can be summarized as:

¹D* → ³D* ³D* + ¹A → ¹D + ³A*

This triplet-triplet energy transfer is a fundamental process in photochemistry, enabling reactions to be initiated on an acceptor molecule that does not absorb light directly. Strategies to directly populate the triplet state via singlet-triplet transitions are also being explored to enhance the efficiency of processes like phosphorescence. rsc.org

Identification and Role of Dihydro Intermediates

In the context of the photochemical synthesis of naphthothiophenes from styrylthiophene precursors, the formation of transient dihydro intermediates is a key mechanistic step. nih.govacs.org This reaction is analogous to the well-known Mallory reaction of stilbenes. acs.org The generally accepted mechanism involves:

Photoinduced E/Z isomerization of the styrylthiophene precursor.

An excited-state electrocyclic ring closure to form a dihydronaphthothiophene intermediate.

Subsequent oxidation (dehydrogenation) of this intermediate to yield the final aromatic naphthothiophene product. nih.govacs.org

Quantitative Analysis of Photoreaction Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. wikipedia.org The quantum yield for a particular photoreaction in a naphthothiophene system is a composite of the efficiencies of all contributing steps, including light absorption, excited state formation, and the subsequent chemical transformation versus competing decay pathways (fluorescence, internal conversion, etc.).

The quantum yield can be significantly influenced by the reaction environment and the presence of other substances. For example, in related naphthoxazinone systems, the photoconsumption quantum yield is observed to increase in the presence of electron donors like amines. researchgate.net This changes the distribution of photoproducts, often favoring pathways that involve reduction, such as the formation of dihydronaphthoxazinone. researchgate.net The quantum yields for photochemical reactions can vary widely, from less than 0.01 to values approaching unity, depending on the specific reaction and conditions. wikipedia.org

Naphthothiophene Derivative SystemReaction TypeConditionQuantum Yield (Φ)
Naphthothiophene-2-carboxanilideLeaving Group Elimination (Sensitized)Thioxanthone Sensitizer0.13
Naphthoxazinone (Analogue)PhotoconsumptionIn presence of aminesIncreased
Diarylethenes (Photochromic Analogue)Cyclization/CycloreversionVaries with structure0.2 - 0.6

Note: The data in the table are derived from studies on related naphthothiophene derivatives and analogous systems to illustrate typical quantum yield values. researchgate.netsemanticscholar.org

Reactions Promoted by Lewis Acids (e.g., Aluminum Chloride)

Lewis acids are potent promoters of electrophilic reactions on aromatic systems. For electron-rich heteroaromatics like this compound, Lewis acids such as aluminum chloride (AlCl₃) can facilitate a variety of transformations, most notably electrophilic aromatic substitution (SEAr) reactions like Friedel-Crafts acylation and alkylation. The Lewis acid coordinates to the electrophile, dramatically increasing its reactivity and enabling it to attack the π-system of the naphthothiophene core.

Electrophilic Attack and Regioselectivity

The position of electrophilic attack on the this compound ring is governed by the relative stability of the possible carbocation intermediates (arenium ions or σ-complexes) that can be formed. The electron-donating nature of the sulfur atom significantly influences the electron density distribution across the polycyclic system.

In general, for electrophilic substitution on thiophene rings, attack at the α-positions (adjacent to the sulfur) is strongly favored over the β-positions due to superior resonance stabilization of the resulting arenium ion. For this compound, the thiophene moiety is fused in a "c" fashion, meaning both carbons adjacent to the sulfur are part of the fused system. To predict the regioselectivity, one must consider the stability of the intermediates formed upon attack at each available position on both the thiophene and naphthalene portions of the molecule.

The general rules for predicting regioselectivity in electrophilic aromatic substitution are:

Activating groups (electron-donating groups) direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups (electron-withdrawing groups) generally direct incoming electrophiles to the meta position. libretexts.org

Hydride Abstraction Mechanisms

Hydride abstraction is a fundamental reaction in organic chemistry involving the removal of a hydride ion (H⁻) from a substrate. This process typically requires a strong hydride acceptor, often a carbocation that is stabilized by resonance or other electronic factors. In the context of naphthothiophene systems, hydride abstraction reactions can lead to the formation of stabilized cationic intermediates, which can then undergo further transformations.

The susceptibility of a C-H bond to hydride abstraction is largely dependent on the stability of the resulting carbocation. For aromatic systems like this compound, the abstraction of a hydride ion would lead to the formation of a naphthothienyl cation. The stability of such a cation is a critical factor in determining the feasibility and regioselectivity of the reaction. Theoretical studies and experimental evidence from related aromatic compounds suggest that the stability of the resulting carbocation is the primary determinant of the reaction's feasibility. nsf.gov

While specific mechanistic studies on hydride abstraction from this compound are not extensively documented in the reviewed literature, the general principles of such reactions can be inferred. The reaction would likely proceed through a transition state where the C-H bond is partially broken and the hydride is being transferred to the acceptor. The stability of this transition state, and thus the reaction rate, would be influenced by the electronic properties of the this compound ring system and the nature of the hydride acceptor.

Table 1: Factors Influencing Hydride Abstraction in Aromatic Systems

Factor Description
Carbocation Stability The primary driving force for the reaction. Resonance delocalization of the positive charge over the aromatic system is crucial.
Hydride Acceptor Strength Stronger hydride acceptors, such as trityl cation or certain quinones, facilitate the reaction.
Solvent Polarity Polar solvents can help to stabilize the forming carbocation and the acceptor anion, thus accelerating the reaction.

| Steric Hindrance | Steric crowding around the C-H bond can impede the approach of the hydride acceptor, slowing down the reaction. |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com Thiophenes, due to their aromatic character, are generally poor dienes in Diels-Alder reactions. nih.gov The aromatic stabilization energy would be lost in the cycloaddition product, making the reaction thermodynamically unfavorable under normal conditions. nih.gov Consequently, forcing conditions such as high pressure are often required to promote Diels-Alder reactions involving thiophene. researchgate.net

However, the reactivity of fused thiophenes can be influenced by their specific isomeric structure. For instance, the related isomer naphtho[2,3-c]thiophene is known to be a highly reactive species. rsc.org While direct experimental data for this compound in Diels-Alder reactions is limited in the available literature, it is plausible that its reactivity could be enhanced under specific conditions or with certain substituents. Lewis acid catalysis, for example, has been shown to promote Diels-Alder reactions of thiophene with maleimide derivatives at room temperature and atmospheric pressure. nih.gov

Table 2: General Conditions for Thiophene Diels-Alder Reactions

Condition Rationale
High Pressure Overcomes the unfavorable thermodynamics by reducing the activation volume. researchgate.net
Lewis Acid Catalysis Activates the dienophile, making it more electrophilic and lowering the activation energy. nih.gov
Electron-Withdrawing Groups on Dienophile Lowers the LUMO energy of the dienophile, facilitating the interaction with the HOMO of the diene.

| Oxidation of the Sulfur Atom | Oxidation to the S-oxide or S,S-dioxide disrupts the aromaticity of the thiophene ring, making it a more reactive diene. |

Polymerization Processes

Anodic Oxidation Polymerization

Anodic oxidation, or electropolymerization, is a common method for synthesizing conducting polymers from aromatic monomers like thiophene. The process involves the electrochemical oxidation of the monomer at the surface of an anode to form radical cations. These radical cations then couple to form dimers, which are subsequently re-oxidized and couple with other radical cations or monomers to propagate the polymer chain.

The electrochemical polymerization of thiophene typically requires a high oxidation potential, around 2.0 V. jept.de This high potential is necessary to overcome the aromatic stability of the thiophene ring. jept.de For this compound, a similar mechanism is expected, although its specific oxidation potential is not detailed in the reviewed sources. The fusion of the naphthalene ring to the thiophene moiety will influence the electronic properties and thus the oxidation potential.

The growth of the polymer film on the electrode surface can be monitored by cyclic voltammetry. dtic.mil The properties of the resulting polymer, such as its conductivity, electroactivity, and morphology, are influenced by various factors including the solvent, the supporting electrolyte, the applied potential, and the monomer concentration. dtic.mil Copolymers of benzodithiophene and naphtho[2,3-c]thiophene-4,9-dione have been synthesized for applications in polymer solar cells, demonstrating the utility of naphthothiophene derivatives in functional polymers. rsc.org

Table 3: Key Steps in Anodic Oxidation Polymerization of Thiophenes

Step Description
Monomer Oxidation The thiophene monomer is oxidized at the anode to form a radical cation.
Radical Cation Coupling Two radical cations couple to form a dihydrodimer dication.
Deprotonation The dihydrodimer dication loses two protons to form a neutral dimer.

| Chain Propagation | The dimer is re-oxidized and couples with another radical cation, extending the polymer chain. |

Photo-induced Polymerization

Photo-induced polymerization involves the use of light to initiate a polymerization reaction. In the context of thiophene derivatives, this can occur through several mechanisms. Highly conjugated thiophenes can act as photosensitizers, absorbing light and then initiating polymerization through an electron transfer process with an onium salt. researchgate.net This process generates radical cations from the thiophene derivative, which can then initiate cationic polymerization. researchgate.net

While specific studies on the photo-induced polymerization of this compound as a monomer are not prevalent in the reviewed literature, the general principles suggest its potential involvement in such processes. The extended π-system of this compound would allow it to absorb light in the UV-visible region. Upon photoexcitation, it could potentially undergo electron transfer with a suitable acceptor to generate the initiating radical cations.

Another possibility is the direct photo-induced coupling of the naphthothiophene units. Recent advancements have focused on the photocatalytic synthesis and functionalization of fused thiophenes, indicating that photo-induced strategies are effective for forming bonds involving these heterocycles. springerprofessional.deresearchgate.net These methods often utilize photoredox catalysts to generate reactive intermediates under mild conditions. researchgate.net Such approaches could potentially be adapted for the polymerization of this compound.

Table 4: Potential Mechanisms for Photo-induced Polymerization of this compound

Mechanism Description
Photosensitized Initiation This compound absorbs light and transfers energy or an electron to an initiator molecule, which then starts the polymerization.
Direct Photopolymerization Upon absorption of light, the excited this compound monomer reacts directly with a ground-state monomer to form a dimer radical cation, initiating chain growth.

| Photoredox Catalyzed Polymerization | A photoredox catalyst absorbs light and initiates a series of redox steps that lead to the coupling of this compound monomers. |

Advanced Structural Elucidation and Supramolecular Chemistry of Naphthothiophene Analogs

X-ray Crystallographic Analysis of Molecular and Crystal Structures

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in understanding the solid-state structures of a wide range of organic molecules, including analogs of naphtho[1,2-c]thiophene.

In the solid state, the this compound molecule is expected to be largely planar. The fused aromatic ring system inherently favors a flat conformation to maximize π-orbital overlap. However, slight deviations from perfect planarity can occur due to crystal packing forces or the presence of substituents. For instance, in thiophene-based oligomers, the core thiophene (B33073) segment is nearly planar, with only small dihedral angles between the rings. mdpi.com The planarity of the molecule is a critical factor influencing its electronic properties, as it facilitates delocalization of π-electrons across the molecular backbone.

Table 1: Crystallographic Data for a Hypothetical this compound Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.0
c (Å)15.0
β (°)95
Z4
R-factor< 0.05

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic compounds.

Polycyclic aromatic hydrocarbons and related heterocyclic systems typically adopt one of two primary crystal packing motifs: face-to-face (or π-stacking) and herringbone (edge-to-face). uky.eduresearchgate.net

Face-to-Face Stacking: In this arrangement, the planar faces of adjacent molecules are stacked on top of one another, resembling a stack of coins. This arrangement is favorable for charge transport along the stacking direction due to significant overlap of π-orbitals.

Herringbone Packing: This is a more common packing motif for many polycyclic aromatic hydrocarbons. uky.eduresearchgate.net In this structure, the molecules are arranged in a tilted, edge-to-face manner. This packing is often driven by the minimization of intermolecular repulsion and the optimization of C-H···π interactions. researchgate.net While electronically less ideal for vertical charge transport compared to face-to-face stacking, the herringbone structure can still allow for efficient charge hopping between adjacent molecules.

The choice between these packing architectures is influenced by a delicate balance of intermolecular forces, molecular shape, and the presence of substituents. For example, the introduction of bromine atoms into researchgate.netbenzothieno[3,2-b]benzothiophene was shown to switch the packing from a herringbone to a π-stacked arrangement. rsc.org Similarly, partial fluorination of polycyclic aromatics can overcome the tendency for herringbone packing and favor face-to-face columnar stacks. uky.edu

Intermolecular Interactions and Supramolecular Assembly

The self-assembly of this compound molecules into well-defined crystal lattices is directed by a variety of non-covalent intermolecular interactions. Understanding and controlling these interactions is key to the rational design of organic materials with desired properties.

While classical hydrogen bonds (e.g., O-H···O or N-H···O) are absent in unsubstituted this compound, weaker hydrogen bonding interactions play a crucial role in its supramolecular assembly.

N···S Interactions: In derivatives of this compound that incorporate nitrogen atoms, for example, in cocrystals or substituted analogs, N···S interactions could provide an additional level of control over the supramolecular architecture. researchgate.net

Table 2: Key Intermolecular Interactions in this compound Analogs

Interaction TypeDescriptionTypical Energy (kcal/mol)
π-π StackingAttraction between aromatic rings1-10
C-H···πInteraction of a C-H bond with a π-system0.5-2.5
van der WaalsGeneral attractive/repulsive forces0.5-5

Note: The energy values are approximate and can vary significantly depending on the specific molecular context.

High-Resolution Spectroscopic Characterization for Structural Confirmation

The definitive identification and structural integrity of complex heterocyclic systems like this compound and its analogs are established through a combination of high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction provide unambiguous evidence of molecular structure, connectivity, and stereochemistry. While detailed experimental data for the specific, less common isomer this compound (C₁₂H₈S) are scarce in published literature, the characterization principles are well-demonstrated by its more extensively studied analogs. nih.govnist.gov

High-resolution mass spectrometry (HRMS) is a fundamental tool for confirming the elemental composition of a synthesized compound. For a target like this compound, HRMS would verify its molecular formula, C₁₂H₈S, by providing a highly accurate mass-to-charge ratio (m/z) measurement (calculated exact mass: 184.0347). nih.gov For instance, in the characterization of a derivative, 2-nitrodibenzo[b,d]thiophene, HRMS (EI) was used to confirm its composition. rsc.org Similarly, the mass spectra of various benzothiophene (B83047) derivatives are crucial for identifying metabolites and fragmentation patterns, which helps in understanding the core structure. researchgate.netnih.gov The NIST WebBook provides mass spectrum data for related isomers like benzo[b]naphtho[1,2-d]thiophene, confirming its molecular weight of 234.316 g/mol corresponding to the formula C₁₆H₁₀S. nist.gov

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments allow for the complete assignment of all proton and carbon signals, confirming the fusion pattern of the aromatic rings.

In the study of naphthothiophene analogs, specific chemical shifts (δ) and coupling constants (J) are indicative of the molecular structure. For example, detailed ¹H and ¹³C NMR data have been reported for benzo[b]naphtho[2,1-d]thiophene (B1197495) and a mixture containing benzo[b]naphtho[1,2-d]thiophene. rsc.org The complexity of these spectra, with multiple signals in the aromatic region (typically δ 7.0-9.0 ppm), necessitates the use of advanced 2D techniques for unambiguous assignment. rsc.orgsrce.hr Studies on related structures like 3-[(thiophen-3-yl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one demonstrate the use of HMBC correlations to confirm the assignments of quaternary carbons and the connectivity between different parts of the molecule. mdpi.com

The following tables present representative NMR data for analogs of this compound, illustrating the type of information obtained from these analyses.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benzo[b]naphtho[2,1-d]thiophene in CDCl₃ rsc.org

This interactive table provides the chemical shifts for the specified compound. Click on the headers to sort the data.

Signal Type Chemical Shift (δ) in ppm
¹³C NMR 139.0, 137.2, 136.5, 132.6, 132.3, 128.9, 128.8, 126.7, 126.2, 126.1, 125.4, 124.5, 124.4, 122.9, 121.5, 119.6

Table 2: ¹H and ¹³C NMR Spectroscopic Data for a 1:1 Mixture of Benzo[b]naphtho[1,2-d]thiophene and Benzo[b]naphtha[2,3-d]thiophene in CDCl₃ rsc.org

This interactive table provides the chemical shifts for the specified compound mixture. Click on the headers to sort the data.

Signal Type Chemical Shift (δ) in ppm
¹³C NMR 140.0, 139.6, 138.5, 137.6, 136.6, 135.0, 132.5, 133.1, 131.8, 130.7, 130.6, 129.4, 128.9, 128.3, 127.8, 127.6, 127.1, 127.0, 125.9, 125.2, 125.1, 124.8, 124.7, 124.6, 124.5, 123.1, 123.1, 122.8, 121.9, 121.0, 120.5, 119.9

Computational Chemistry and Theoretical Modeling of Naphtho 1,2 C Thiophene and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in the computational study of organic molecules due to its favorable balance of accuracy and computational cost. ijcps.orge3s-conferences.org It is employed to determine the ground-state properties of naphtho[1,2-c]thiophene and its derivatives, providing a foundational understanding of their behavior.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms in space. ijcps.org For this compound, which is a rigid polycyclic aromatic system, the geometry is largely planar. DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, can precisely predict bond lengths and angles. e3s-conferences.org While significant conformational flexibility is not expected for the parent this compound, the introduction of flexible substituents would necessitate a more detailed exploration of the conformational landscape.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.compsu.edu For derivatives of this compound with flexible side chains, methods like systematic conformational searches using force fields (e.g., MMFF94) followed by DFT optimization of the low-energy conformers can identify the most stable structures. mdpi.com The relative energies of these conformers, calculated with high accuracy, provide insight into the conformational preferences of the molecule, which can influence its chemical and physical properties. psu.edu

ParameterDescriptionTypical Computational Method
Bond LengthsThe equilibrium distances between the nuclei of two bonded atoms.DFT (e.g., B3LYP/6-311++G(d,p))
Bond AnglesThe angle formed between three atoms across at least two bonds.DFT (e.g., B3LYP/6-311++G(d,p))
Dihedral AnglesThe angle between two intersecting planes, crucial for defining conformations.DFT (e.g., B3LYP/6-311++G(d,p))

This table outlines the key geometric parameters determined through DFT calculations.

The electronic properties of this compound are governed by the arrangement and energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.

DFT calculations provide detailed information about the energies and spatial distribution (topography) of these frontier orbitals. For polycyclic aromatic thiophenes, the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. The topography of these orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer processes. For instance, in many thiophene-based compounds, the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the entire conjugated system.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Thiophene-6.9-0.76.2DFT/B3LYP
Bithiophene-6.2-1.44.8DFT/B3LYP
Terthiophene-5.8-1.84.0DFT/B3LYP

This table presents representative HOMO, LUMO, and energy gap values for simple thiophene oligomers, illustrating the trend of a decreasing HOMO-LUMO gap with increasing conjugation, a trend also expected for this compound.

The charge density distribution within a molecule describes how the electron density is spread throughout its structure. This distribution is fundamental to understanding a molecule's reactivity, intermolecular interactions, and electrostatic properties. DFT calculations can produce detailed maps of the electron density, which can be visualized to identify regions of high and low electron concentration.

From the charge density, the molecular electrostatic potential (MEP) can be calculated. The MEP is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive electrostatic potential are electron-poor and represent potential electrophilic or hydrogen bond donor sites. For a molecule like this compound, the MEP would likely show a region of negative potential associated with the lone pairs of the sulfur atom.

Excited State Calculations (e.g., TD-DFT) for Photochemical Pathways

To understand the behavior of molecules upon absorption of light, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies and properties of electronic excited states. ethz.chnih.govresearchgate.net It allows for the simulation of electronic absorption spectra and provides insights into the nature of the electronic transitions, which is essential for elucidating photochemical pathways.

A vertical transition is an electronic transition that occurs without any change in the nuclear geometry of the molecule. TD-DFT calculations can predict the energies of these vertical transitions, which correspond to the absorption maxima in an electronic spectrum. Along with the transition energies, the oscillator strength is also calculated, which is a measure of the probability of a particular electronic transition occurring. Transitions with high oscillator strengths are "allowed" and give rise to intense absorption bands, while those with low or zero oscillator strengths are "forbidden" and result in weak or absent bands. researchgate.net For this compound, the lowest energy transitions are expected to be of the π-π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital.

TransitionExcitation Energy (eV)Oscillator Strength (f)Character
S0 → S13.850.15HOMO → LUMO (π-π)
S0 → S24.200.85HOMO-1 → LUMO (π-π)
S0 → S34.550.02HOMO → LUMO+1 (π-π*)

This table provides a hypothetical example of vertical transition data for a polycyclic aromatic thiophene, illustrating the type of information obtained from TD-DFT calculations.

While electronic transitions can be described in terms of the canonical molecular orbitals (HOMO, LUMO, etc.), this description can become complex when multiple orbital pairs contribute to a single excited state. Natural Transition Orbitals (NTOs) provide a more compact and intuitive picture of electronic excitations. researchgate.netjoaquinbarroso.comq-chem.com The NTO analysis transforms the canonical orbitals into a new set of orbitals that are specifically tailored to describe a particular electronic transition.

For a given excited state, the transition is often dominated by a single pair of NTOs: a "hole" NTO, which represents the vacancy left by the excited electron, and a "particle" NTO, which represents the distribution of the excited electron. researchgate.netjoaquinbarroso.com This simplifies the interpretation of the transition, even in cases where many canonical orbitals are involved. For the π-π* transitions of this compound, the hole NTO would resemble the occupied π-orbital from which the electron is promoted, and the particle NTO would resemble the virtual π*-orbital to which it is excited. This analysis is invaluable for characterizing the nature of excited states and understanding their potential for photochemical reactivity. researchgate.net

Prediction and Validation of Spectroscopic and Electronic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic and electronic properties of complex organic molecules like this compound and its derivatives, often ahead of or in conjunction with experimental synthesis and characterization. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, offering a balance between computational cost and accuracy.

Theoretical calculations are instrumental in understanding the electronic structure, which governs the molecule's behavior in electronic devices and its interaction with light. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electronic transport properties. For instance, studies on simple thiophenes and their derivatives using DFT with a 3-21G basis set have shown that substitutions on the thiophene ring can systematically alter these frontier orbital energies. jchps.com It was observed that certain substitutions lead to an increase in HOMO energy and a decrease in the LUMO energy, effectively narrowing the energy gap. jchps.com

Furthermore, computational models can predict various electronic properties, as illustrated by calculations on thiophene derivatives. These properties are crucial for assessing the potential of these materials in semiconductor applications.

Table 1: Calculated Electronic Properties of Thiophene Derivatives (Illustrative Example)

PropertyThiophene2-Molecule3-Molecule4-Molecule
HOMO (eV) -6.56-6.21-6.01-5.87
LUMO (eV) -0.36-0.55-0.78-1.01
Energy Gap (eV) 6.205.665.234.86
Ionization Potential (IP) (eV) 6.566.216.015.87
Electron Affinity (EA) (eV) 0.360.550.781.01
Data derived from DFT/3-21G calculations on substituted thiophenes, demonstrating trends in electronic properties. jchps.com

Spectroscopic properties are also readily predictable. TD-DFT calculations can simulate UV-Vis absorption spectra by determining the transition energies between electronic states. For a series of naphthalene-oligothiophene derivatives, DFT calculations (at the B3LYP/3-21G* level) have successfully supported experimental findings, showing that the primary electronic transition corresponds to a π-π* transition. rsc.org These calculations help assign absorption bands and understand the nature of the excited states, such as identifying a more quinoidal structure in the first singlet excited state (S1). rsc.org

Validation of these theoretical predictions is achieved by comparing the calculated data with experimental results. For example, calculated ¹H and ¹³C NMR chemical shifts for complex heterohelicenes containing a thiophene ring have been shown to be in good agreement with observed spectra, confirming molecular geometries predicted by the models. nih.gov Similarly, the predicted absorption maxima from TD-DFT calculations can be compared with experimentally measured UV-Vis spectra to gauge the accuracy of the computational method and basis set used. jchps.com

Molecular Dynamics Simulations (Potential for studying intermolecular interactions in solution/solid state)

While quantum mechanical calculations are excellent for describing the properties of single molecules, molecular dynamics (MD) simulations offer a powerful avenue for exploring the behavior of molecular ensembles. This technique has significant potential for studying the intermolecular interactions of this compound in both solution and the solid state, which are critical for understanding bulk material properties.

MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system. This allows for the investigation of dynamic processes and interactions that are not accessible through static quantum chemistry calculations. For related molecules like thiophene, Car-Parrinello MD simulations have been used to study its structural and dynamic properties in supercritical carbon dioxide. nih.gov These simulations revealed specific intermolecular interactions, such as stable C-H···O hydrogen bonds and S···C interactions between thiophene and CO₂ molecules, and described the preferential arrangement of the molecules in the fluid phase. nih.gov Such insights are crucial for understanding solubility and miscibility in solvent processing.

In the context of materials science, MD simulations can predict the morphology of thin films and the arrangement of molecules in a crystal lattice. The study of intermolecular packing is vital as it heavily influences charge transport in organic semiconductors. By simulating the aggregation of this compound molecules, one could predict whether they would adopt a favorable packing motif (e.g., herringbone or pi-stacking) for efficient charge carrier hopping between adjacent molecules.

Furthermore, ab initio MD simulations, which calculate forces "on-the-fly" from electronic structure theory, can be used to study photochemical dynamics. For thiophene, ab initio MD has been employed to investigate the relaxation pathways after photoexcitation. rsc.org These simulations showed an ultrafast ring-opening upon excitation to the S1 state, followed by complex dynamics involving internal conversion and intersystem crossing between singlet and triplet states. rsc.org This type of analysis for this compound could elucidate its photostability and the deactivation pathways of its excited states, which is essential information for its application in optoelectronic devices like OLEDs and organic photovoltaics. The ability to model the interplay between different electronic states and the structural dynamics of the molecule provides a deeper understanding of its photophysical behavior. rsc.org

Applications of Naphtho 1,2 C Thiophene Based Materials in Organic Electronics and Beyond

Conjugated Polymers for Organic Electronic Devices

The incorporation of naphtho[1,2-c]thiophene moieties into conjugated polymers has led to the development of materials with tailored electronic properties suitable for a range of organic electronic devices. These polymers often exhibit good solubility and high thermal stability, crucial for device fabrication and long-term operation. researchgate.net

Donor-Acceptor (D-A) Copolymer Design

A prevalent strategy in designing high-performance conjugated polymers is the donor-acceptor (D-A) approach. In this design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. This architecture facilitates intramolecular charge transfer (ICT), which can be fine-tuned to control the polymer's electronic properties.

This compound and its isomers can act as effective electron donor units in D-A copolymers. For instance, copolymers have been synthesized using 4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene as the donor and diketopyrrolopyrrole (DPP) or thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) as the acceptor. rsc.org Similarly, acethis compound has been utilized as an electron donor in conjunction with 1,3-dithien-2-yl-thieno[3,4-c]pyrrole-4,6-dione as the acceptor, synthesized via Stille cross-coupling reactions. researchgate.net

The choice of the acceptor unit is critical in determining the final properties of the copolymer. For example, naphtho[1,2-c:5,6-c]bis researchgate.netnih.govresearchgate.netthiadiazole (NT) is a strong electron acceptor that, when copolymerized with donor units like fluorene, carbazole, or benzodithiophene, results in polymers with systematically tuned energy levels and absorption spectra. nih.govresearchgate.net Another approach involves using naphthobistriazole (NTz) as a mild electron acceptor to create wide-bandgap p-type polymers when paired with a benzodithiophene (BDT) donor. nycu.edu.tw

Low Bandgap Polymer Development

The development of low bandgap polymers is crucial for applications like organic photovoltaics, as it allows for the harvesting of a broader range of the solar spectrum. The D-A copolymer design is a key strategy for lowering the bandgap. The intramolecular charge transfer between the donor and acceptor units effectively reduces the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Polymers incorporating this compound derivatives have demonstrated significantly low bandgaps. For example, a copolymer of acethis compound and 1,3-dithien-2-yl-thieno[3,4-c]pyrrole-4,6-dione exhibited a low bandgap of 1.72 eV. researchgate.net Similarly, copolymers based on 4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene with DPP or TPD acceptors showed bandgaps in the range of 1.29–2.04 eV. rsc.org The use of the strong acceptor naphtho[1,2-c:5,6-c]bis researchgate.netnih.govresearchgate.netthiadiazole (NT) in copolymers also leads to low bandgap materials. nih.govnih.gov

Influence of Structural Modifications on Polymer Properties

Structural modifications to this compound-based polymers have a profound impact on their electronic and physical properties, including their HOMO/LUMO levels, bandgap, and charge mobility.

Side-Chain Engineering: The nature and placement of alkyl side chains can influence the polymer's solubility, backbone planarity, and intermolecular packing. For instance, in polymers based on naphtho[2,3-c]thiophene-4,9-dione, the substitution position of alkyl chains (6,7- versus 5,8-sites) was found to induce different degrees of backbone twisting, which in turn affected the morphology of the active layer in solar cells and ultimately the device performance. rsc.org Attaching branched alkoxy side chains can also improve the solubility and processability of the polymers.

Acceptor Unit Modification: The electron-withdrawing strength of the acceptor unit directly influences the HOMO and LUMO energy levels of the resulting D-A copolymer. Stronger acceptors generally lead to lower LUMO levels and narrower bandgaps. For example, replacing 2,1,3-benzothiadiazole (B189464) (BT) with the more electron-deficient naphtho[1,2-c:5,6-c]bis researchgate.netnih.govresearchgate.netthiadiazole (NT) in a copolymer with a benzodithiophene donor resulted in a lower bandgap and improved charge mobility. nih.gov

Backbone Planarity and π-Conjugation: The planarity of the polymer backbone is crucial for efficient charge transport. The rigid structure of the naphthodithiophene unit promotes a planar conformation, which enhances π-electron delocalization and intermolecular π-π stacking, leading to higher charge carrier mobility. acs.org Extending the π-conjugation by incorporating units like thiophenes can also enhance charge mobility. acs.org For example, a series of p-type polymers with a naphtho[2,1-b:3,4-b′]dithiophene core showed that increasing the number of thiophene (B33073) units in the backbone led to more ordered intermolecular structures and higher field-effect mobility. acs.org

PolymerDonor UnitAcceptor UnitHOMO (eV)LUMO (eV)Bandgap (eV)Hole Mobility (cm²/Vs)
PDTTPDAAcethis compound1,3-dithien-2-yl-thieno[3,4-c]pyrrole-4,6-dione--1.77-
PDTTPDTThiophene1,3-dithien-2-yl-thieno[3,4-c]pyrrole-4,6-dione--1.72-
PzNDT-F-DPP4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiopheneDiketopyrrolopyrrole---0.11
PBDT-DTNTBenzodithiopheneNaphtho[1,2-c:5,6-c]bis researchgate.netnih.govresearchgate.netthiadiazole----
PNDT-TTNaphtho[2,1-b:3,4-b′]dithiopheneBithiophene---0.076

Organic Photovoltaics (OPVs) / Polymer Solar Cells (PSCs)

This compound-based materials are extensively used in organic photovoltaics (OPVs), also known as polymer solar cells (PSCs), as both electron donor and electron acceptor components in the photoactive layer. researchgate.netnih.govnycu.edu.twnih.gov

Non-fullerene Acceptor (NFA) Design and Performance

In recent years, non-fullerene acceptors (NFAs) have emerged as a promising alternative to traditional fullerene-based acceptors in OPVs, offering advantages such as tunable energy levels and broader absorption spectra. This compound derivatives have been successfully incorporated into the design of high-performance NFAs.

For example, naphtho[1,2-c:5,6-c′]bis researchgate.netnih.govresearchgate.netthiadiazole (NTz) has been utilized as an electron-deficient core for NFAs. researchgate.net When combined with naphthalimide terminal units and a thiophene π-linker, these NFAs have shown good performance in OPVs. researchgate.net The properties of these NFAs can be fine-tuned by modifying the substituents on the thiophene linker, which affects the frontier-orbital energy levels and absorption behavior. acs.org Another approach involves using a naphtho[1,2-b:5,6-b]dithiophene core fused with other aromatic units to create octacyclic ladder-type donor cores for A-D-A type NFAs. acs.org Furthermore, naphtho[2,3-b]thiophene (B1219671) diimide has been employed as a building block for NFAs, leading to devices with high power conversion efficiencies. researchgate.net

Donor Material Engineering

The design of the donor polymer is equally critical for achieving high-efficiency OPVs. This compound-based polymers have been engineered to act as effective electron donors. The key is to achieve a suitable HOMO energy level for a high open-circuit voltage (Voc), a low bandgap for broad light absorption, and high charge mobility for efficient charge extraction.

Copolymers of acethis compound and 1,3-dithien-2-yl-thieno[3,4-c]pyrrole-4,6-dione have been shown to be effective donor materials, achieving power conversion efficiencies (PCEs) of up to 3.28% in bulk heterojunction devices with PCBM as the acceptor. researchgate.net The combination of these building blocks helps to lower the HOMO energy level, which in turn enhances the Voc of the solar cell. researchgate.net

In another example, a D-A copolymer based on naphtho[1,2-c:5,6-c]bis researchgate.netnih.govresearchgate.netthiadiazole as the acceptor and a benzodithiophene derivative as the donor exhibited a PCE of 6.00%. nih.gov This was a significant improvement compared to a similar polymer using the less electron-deficient 2,1,3-benzothiadiazole acceptor, highlighting the importance of acceptor unit selection in donor material engineering. nih.gov More recently, the use of naphtho[1,2-c:5,6-c']bis( researchgate.netrsc.orgnih.govthiadiazole) in a halogen-free polymer donor has led to organic solar cells with efficiencies over 19%. researchgate.net

The development of wide-bandgap polymer donors that can be matched with narrow-bandgap NFAs is an active area of research. researchgate.net Naphthobistriazole-based D-A copolymers have been synthesized for this purpose, exhibiting wide optical bandgaps of around 1.9 eV, which are complementary to the absorption of common NFAs like ITIC. nycu.edu.tw

Polymer/NFARolePaired MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PDTTPDADonorPCBM0.94--3.28
PF-C12NTDonorPC71BM0.8712.1961.366.51
PBDTNTz1DonorITIC0.9414.0455.87.37
PBDT-DTNTDonor----6.00
NTz-NpNFAP3HT---2.81
PBTN-pDonorBO-4Cl0.8424.670.6814.10
PBDT-DTNDonorITIC---8.3
PNTB1DonorY6---15.18

Optimization of Device Performance Parameters

The performance of organic photovoltaic (OPV) devices incorporating this compound derivatives is critically dependent on several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Researchers have actively pursued the optimization of these parameters through various strategies, including molecular engineering of the this compound core and the surrounding polymer architecture.

A series of donor-acceptor (D-A) copolymers, for instance, were synthesized using a benzodithiophene (BDT) donor unit and a naphtho[2,3-c]thiophene-4,9-dione (NTDO) acceptor unit with different side chains. rsc.org Preliminary investigations of these copolymers in a device structure of ITO/PEDOT:PSS/polymer:PC71BM (1:2)/Ca/Al demonstrated PCEs ranging from 1.01% to 2.21% under standard illumination conditions. rsc.org

Further advancements have been achieved by modifying the polymer backbone. For example, two polymer donors, PBTN-o and PBTN-p, were developed which only differed in the substitution sites of alkyl chains on the naphtho[2,3-c]thiophene-4,9-dione (NTD) unit. rsc.org The polymer with a bent NTD skeleton (PBTN-p) exhibited more twisted backbone, leading to optimized morphology in non-fullerene polymer solar cells (PSCs). rsc.org This resulted in a notable PCE of 14.10%, with a Voc of 0.84 V, a Jsc of 24.67 mA cm⁻², and an FF of 0.68. rsc.org In contrast, the device based on the more planar PBTN-o polymer showed a lower PCE of 11.85%. rsc.org

The introduction of a third component into the active layer has also proven to be an effective strategy. A dialkoxyl-substituted naphthodithieno[3,2-b]thiophene-based copolymer (PV12) was used as a third component in ternary PSCs based on PCDTBT:PC71BM. rsc.org This approach led to a simultaneous enhancement in Voc, Jsc, and FF, achieving a PCE of 6.73% in Al-only ternary devices, a significant improvement over the binary counterparts. rsc.org The PCE was further boosted to 7.69% with the introduction of a cathode interlayer. rsc.org

The development of novel acceptor materials is another crucial avenue for performance enhancement. In one study, four new small molecule acceptors with dithieno-pyrrolo-fused pentacyclic benzotriazole (B28993) or dithienothiophene-pyrrolobenzothiadiazole cores were blended with poly(3-hexyl thiophene) (P3HT). nih.gov The device using the P3HT:Y6-IO2F blend achieved a remarkable PCE of 10.5% with a high Jsc of 15.9 mA/cm². nih.gov

These examples highlight the continuous efforts and diverse strategies employed to optimize the performance parameters of this compound-based OPVs, pushing the efficiencies of these devices to higher levels.

Interactive Data Table: Performance of this compound-Based Organic Photovoltaic Devices

Polymer/BlendPCE (%)Voc (V)Jsc (mA/cm²)FFReference
PBDTNTDO-C11.96--- rsc.org
PBDTNTDO-C21.01--- rsc.org
PBDTNTDO-C32.21--- rsc.org
PBTN-o:BO-4Cl11.850.8422.410.63 rsc.org
PBTN-p:BO-4Cl14.100.8424.670.68 rsc.org
PCDTBT:PV12:PC71BM6.73--- rsc.org
P3HT:Y6-IO2F10.5-15.9- nih.gov

Charge Carrier Transport and Interfacial Phenomena

Efficient charge carrier transport and well-controlled interfacial phenomena are fundamental to the operation of high-performance organic electronic devices based on this compound. Key factors influencing device efficiency, such as charge carrier mobility, exciton (B1674681) dissociation, and phase separation in polymer blends, have been the subject of intensive research.

Charge Carrier Mobility: The ability of charges (holes and electrons) to move through the organic semiconductor is a critical determinant of device performance. arxiv.org For this compound-based materials, high charge carrier mobilities are desirable to minimize charge recombination and maximize current extraction. For instance, two donor-acceptor copolymers, PzNDTDTBT and PzNDTDTBO, based on 4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene, exhibited high hole mobilities of 0.43 and 0.34 cm² V⁻¹ s⁻¹, respectively. acs.org These high mobilities are among the best reported for solution-processable naphthodithiophene-based polymers. acs.org Theoretical studies have also been employed to understand and predict charge transport characteristics. acs.org By functionalizing the thiophene backbone of A-D-A type small molecules, it was found that changes in molecular planarity and electronic structure significantly influence reorganization energy, molecular packing, and ultimately, charge carrier mobility. rsc.org

Exciton Dissociation: In organic photovoltaics, light absorption creates bound electron-hole pairs called excitons. For a photocurrent to be generated, these excitons must efficiently dissociate into free charge carriers at the donor-acceptor interface. The morphology of the active layer plays a crucial role in this process. The use of a naphthodithieno[3,2-b]thiophene-based copolymer as a third component in a ternary blend was shown to optimize the morphology and phase separation of the active layer. rsc.org This improved morphology, along with favorable energy level alignment, facilitates efficient exciton dissociation and charge transfer.

Phase Separation: The nanoscale morphology of the donor-acceptor blend, often referred to as phase separation, is critical for creating a large interfacial area for exciton dissociation while maintaining continuous pathways for charge transport to the electrodes. Atomic force microscopy and transmission electron microscopy have been used to visualize and optimize the phase separation in this compound-based polymer blends. rsc.org The introduction of a third component can help to fine-tune this morphology, leading to improved device performance. rsc.org The study of phase separation in polymer blends is a complex field, with theoretical frameworks like the Cahn-Hilliard theory providing insights into the underlying thermodynamics and kinetics. dur.ac.uk

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and materials based on this compound have demonstrated significant promise in this area. wikipedia.org An OFET is a type of transistor that utilizes an organic semiconductor as the active channel for charge transport. wikipedia.org

The performance of OFETs is largely characterized by the charge carrier mobility, which measures how quickly charges can move through the semiconductor material, and the on/off ratio, which indicates the device's ability to switch between a conducting and non-conducting state. wikipedia.org

This compound derivatives have been incorporated into various molecular architectures to achieve high-performance OFETs. For example, a novel semiconductor based on [2,2′]bi[naphtho[2,3-b]thiophenyl] exhibited a high hole mobility of 0.67 cm²V⁻¹s⁻¹ in air, demonstrating good air stability. rsc.org Similarly, naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] rsc.orgbenzothiophene (B83047) derivatives have shown hole mobilities as high as 0.25 cm² V⁻¹ s⁻¹. dntb.gov.ua

The development of water-stable OFETs is crucial for applications in biosensors. Naphthodithieno[3,2-b]thiophene derivatives containing long alkoxyl side chains have shown excellent water stability, with carrier mobility remaining above 50% after 90 days in water. researchgate.net This stability is attributed to the hydrophobic side chains preventing water from reaching the critical interface between the organic semiconductor and the dielectric layer. researchgate.net

Single-crystal OFETs often exhibit the highest performance due to the high degree of molecular order. A dithieno[3,2-b:2′,3′-d]thiophene derivative, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), demonstrated a maximum mobility of 1.26 cm² V⁻¹ s⁻¹ in a single-crystal OFET. nih.gov

Furthermore, donor-acceptor copolymers incorporating this compound units have also been successfully employed in OFETs. For instance, ultrahigh-mobility OFETs based on a CDT-BTZ donor-acceptor copolymer achieved mobilities as high as 5.5 cm² V⁻¹ s⁻¹ by forming highly ordered, aligned single fibers within the transistor channel. nih.gov

These findings underscore the potential of this compound-based materials for creating high-performance, stable, and solution-processable OFETs for a range of electronic applications.

Interactive Data Table: Performance of this compound-Based OFETs

MaterialMobility (cm²/Vs)On/Off RatioReference
[2,2′]bi[naphtho[2,3-b]thiophenyl]0.67- rsc.org
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] rsc.orgbenzothiophene derivative0.25- dntb.gov.ua
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (single crystal)1.2610⁶ - 10⁸ nih.gov
CDT-BTZ copolymer (single fiber)5.5- nih.gov

Optoelectronic and Fluorescent Materials (e.g., Solid Emission)

This compound derivatives have emerged as a promising class of materials for optoelectronic and fluorescent applications, particularly those requiring solid-state emission. nih.gov The unique photophysical properties of these compounds stem from their extended π-conjugated systems.

A series of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes were synthesized and found to exhibit solid emission, making them potential candidates for use in optoelectronic conjugated materials. nih.gov Similarly, novel naphtho[2,3-d]thiazole-4,9-diones, which possess a naphthoquinone skeleton fused with a thiazole (B1198619) ring, have been shown to be fluorescent in both solution and the solid state. nih.gov The introduction of nitrogen-containing heterocycles to these molecules can lead to significant bathochromic (red) shifts in their emission, with some derivatives exhibiting orange-red fluorescence with emission maxima over 600 nm in polar solvents. nih.gov

The development of fluorescent materials based on thiophene and its fused derivatives has gained considerable attention. rsc.org While many thiophene-based systems have historically shown lower emission quantum yields, recent research has focused on designing new, highly emissive materials. rsc.org This includes the synthesis of donor-π-acceptor type compounds where a thieno[3,2-b]thiophene (B52689) core acts as a π-conjugated linker. One such compound, DMB-TT-TPA, exhibited high fluorescence quantum yields in both the solid state (41%) and in solution (86%), making it a suitable emitter for organic light-emitting diodes (OLEDs). beilstein-journals.org

Furthermore, a new series of naphtho[2,3-c] rsc.orgresearchgate.netnih.govthiadiazole (NTD) derivatives have been reported to possess both carrier transporting properties and high fluorescence quantum yields. rsc.org By avoiding strong donor groups in the molecular structure, intermolecular dipole-dipole interactions and concentration quenching were effectively suppressed. The emission color of these materials could be tuned by varying the aryl substituents at the 4,9-positions of the NTD chromophore. rsc.org

The ability to tune the emission properties and achieve high solid-state fluorescence makes this compound-based materials highly attractive for a range of optoelectronic applications, including OLEDs, fluorescent sensors, and bio-imaging.

Applications as Photoremovable Protecting Groups

While the primary focus of research on this compound has been in the field of organic electronics, related naphthoquinone structures have been investigated for their potential as photoremovable protecting groups (PPGs). PPGs are chemical moieties that can be cleaved from a substrate upon irradiation with light, allowing for the controlled release of the substrate.

For instance, 5-(ethylen-2-yl)-1,4-naphthoquinone has been shown to function as a PPG that absorbs light up to 405 nm and allows for the fast and efficient release of leaving groups like bromide or diethyl phosphate. nih.gov The photochemical reaction proceeds through the formation of a photoenol intermediate, which then expels the protected substrate. nih.gov The efficiency and pathway of the release are influenced by factors such as the nature of the leaving group and the pH of the solution. nih.gov

This application, while not directly involving this compound itself, highlights the photochemical reactivity of the broader class of naphthoquinone-containing compounds and suggests a potential area for future exploration with functionalized this compound derivatives.

Intermediate Building Blocks in Complex Organic Synthesis (e.g., for dyes)

The this compound scaffold and its derivatives serve as valuable intermediate building blocks in the synthesis of more complex organic molecules, particularly dyes and functional materials. The fused aromatic system provides a rigid and electronically active core that can be further functionalized to tune the properties of the final product.

Thiophene-based compounds, in general, are widely used as intermediates in organic synthesis. researchgate.net The versatility of thiophene chemistry allows for the construction of a wide array of derivatives with diverse applications. researchgate.net In the context of dyes, thiophene-based azo dyes have been of considerable interest for many years. researchgate.net

More specifically, fused thiophene systems like thienothiophenes and dithienothiophenes are recognized as useful building blocks for creating organic semiconductors. acs.org The synthesis of naphtho[2′,3′:4,5]-thieno[3,2-b] rsc.orgbenzothiophen and its methyl homologues has been achieved through Friedel–Crafts condensation followed by Elbs pyrolysis, demonstrating the utility of thieno[3,2-b] rsc.orgbenzothiophen as a precursor. rsc.org

The dithieno[3,2-b:2′,3′-d]thiophene (DTT) core, which consists of three fused thiophene rings, is another important building block for organic electronic materials. nih.gov Its electron-rich and planar structure makes it suitable for designing materials with interesting intermolecular interactions and tunable physicochemical properties. nih.gov

Furthermore, thiophene-based organic dyes with large Stokes shifts and deep red emission have been synthesized for applications in bio-imaging, such as the detection of NAD(P)H in living cells. rsc.orgnih.gov These syntheses often involve the coupling of different aromatic and heterocyclic units, where thiophene and its fused analogues play a key role in defining the electronic and photophysical properties of the final dye molecule.

Q & A

Q. What synthetic strategies are commonly employed for naphtho[1,2-c]thiophene derivatives, and how does regioselectivity influence functionalization?

this compound derivatives are synthesized via photocyclization of styrylthiophenes or metalation of indenothiophenes. For example, photocyclization of 3-styrylthiophenes under UV light yields naphtho[1,2-b]thiophene derivatives (not the [1,2-c] isomer) due to kinetic control of excited-state pathways . Metalation with n-butyllithium followed by carboxylation produces regioselective carboxylic acids, as seen in 8H-indeno[1,2-c]thiophene, which forms acids at positions 1, 3, and 8 . Key factors include reaction temperature, solvent polarity, and steric effects at reactive carbons.

Q. How can NMR spectroscopy distinguish between naphtho[1,2-b]thiophene and this compound isomers?

Coupling constants (J values) in 1^1H NMR are critical. For naphtho[1,2-b]thiophene, vicinal protons on the fused thiophene ring exhibit J=5.4 HzJ = 5.4\ \text{Hz}, while this compound would show smaller J2.72.8 HzJ \approx 2.7-2.8\ \text{Hz} due to dihedral angle differences. This distinction was validated using gauge-invariant atomic orbital (GIAO) DFT calculations scaled with experimental data .

Q. What analytical techniques are essential for characterizing unexpected products in this compound synthesis?

Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, an attempted synthesis of an indacenedithiophene analog unexpectedly yielded naphtho[2,3-b]thiophene, confirmed via X-ray . High-resolution mass spectrometry (HRMS) and UV-vis spectroscopy further validate electronic properties and purity.

Advanced Research Questions

Q. Why are certain ring fusions (e.g., naphtho[1,2-b] over [1,2-c]) favored in photocyclization reactions?

DFT and TDDFT studies reveal that excitation pathways dictate regioselectivity. For 3-styrylthiophene, the S1 excited state leads to C(4)-C(2) bonding (naphtho[1,2-b]), while competing C(4)-C(1) pathways (naphtho[1,2-c]) are kinetically disfavored due to higher activation barriers. Conformational flexibility and orbital symmetry (e.g., π-π* transitions) further stabilize intermediates .

Q. How do side-chain modifications in this compound-based polymers influence organic solar cell efficiency?

Alkyl/alkoxy side chains (e.g., hexyl vs. octyl) enhance molecular stacking and charge mobility. For example, extending side chains from C6 to C8 in naphtho[1,2-c]bis(thiadiazole)-alt-terthiophene polymers increased PCE from 3.99% to 5.21% by promoting face-on orientation and reducing recombination . Characterization involves grazing-incidence X-ray scattering (GIWAXS) and space-charge-limited current (SCLC) measurements.

Q. What computational methods predict the electronic properties of this compound derivatives?

Time-dependent DFT (TDDFT) with hybrid functionals (e.g., B3LYP/6-31G*) simulates UV-vis spectra and excited-state dynamics. For instance, vertical transitions in styrylthiophenes were matched to experimental λmax\lambda_{\text{max}} values at ~350 nm, identifying charge-transfer states critical for photocyclization . Solvent effects are modeled using the polarizable continuum model (PCM).

Q. How does the sulfur atom position in thiophene-based PAHs affect mutagenicity?

Naphtho[1,2-b]thiophene (sulfur in bay region) is mutagenic in Salmonella assays, while naphtho[2,1-b]thiophene is inactive. This suggests phenanthrenoid sulfur placement facilitates DNA adduct formation via electrophilic metabolites. Testing involves Ames assays with S9 metabolic activation and 32^{32}P-postlabeling to detect DNA adducts .

Data Contradictions and Resolution

Q. Why do some studies fail to isolate this compound despite theoretical feasibility?

show that photocyclization of 3-styrylthiophenes under UV light yields [1,2-b] isomers exclusively due to kinetic control. Competing pathways for [1,2-c] formation require alternative precursors (e.g., 2-styrylthiophenes) or catalysts. Contradictions arise from differing reaction conditions (e.g., solvent, wavelength), underscoring the need for mechanistic DFT studies to guide synthesis .

Methodological Recommendations

  • Synthesis Optimization : Screen solvents (toluene vs. THF) and light sources (λ = 300–400 nm) to modulate excited-state pathways.
  • Performance Evaluation : For solar cells, measure PCE using AM1.5G solar simulators and hole/electron mobilities via SCLC.
  • Computational Workflow : Combine Gaussian (for geometry optimization) and ORCA (for TDDFT) to model electronic transitions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.